Sodium N-(N-choloylglycyl)taurinate
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Overview
Description
Sodium N-(N-choloylglycyl)taurinate: is a bile salt derived from the conjugation of cholic acid with glycine and taurineThis compound is a white to off-white solid with a molecular formula of C28H47N2NaO8S and a molecular weight of 594.74 g/mol . It is soluble in water and ethanol but insoluble in ether . This compound is primarily used in the medical and pharmaceutical industries due to its role in bile acid metabolism and its ability to enhance the absorption of fat-soluble vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium N-(N-choloylglycyl)taurinate can be synthesized through the following steps:
Extraction of Bile Salts: The bile from bovine or porcine sources is used to extract bile salts, which are then precipitated using hydrochloric acid.
Formation of Sodium Salts: The crude bile salts are dissolved in alcohol, and sodium hydroxide is added to form sodium salts.
Decolorization and Concentration: The solution is decolorized using activated carbon, concentrated, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves:
Chemical Reactions Analysis
Types of Reactions: Sodium N-(N-choloylglycyl)taurinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various bile acid derivatives and modified bile salts .
Scientific Research Applications
Sodium N-(N-choloylglycyl)taurinate has several scientific research applications:
Mechanism of Action
Sodium N-(N-choloylglycyl)taurinate exerts its effects by:
Enhancing Bile Flow: It increases the secretion and flow of bile, which aids in the digestion and absorption of fats.
Facilitating Lipid Absorption: The compound helps emulsify fats, making them more accessible for enzymatic breakdown and absorption in the intestines.
Activating Enzymes: It enhances the activity of pancreatic enzymes, further aiding in the digestion of fats.
Comparison with Similar Compounds
Sodium Taurocholate: Similar in structure but lacks the glycine moiety.
Sodium Glycocholate: Similar in structure but lacks the taurine moiety.
Uniqueness: Sodium N-(N-choloylglycyl)taurinate is unique due to its dual conjugation with both glycine and taurine, which enhances its ability to emulsify fats and improve the absorption of fat-soluble vitamins .
Properties
CAS No. |
41945-48-6 |
---|---|
Molecular Formula |
C28H47N2NaO8S |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
sodium;2-[[2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetyl]amino]ethanesulfonate |
InChI |
InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,26?,27-,28+;/m0./s1 |
InChI Key |
PUODKHBECQMSKY-NSTYFPSKSA-M |
SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Isomeric SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
41945-48-6 | |
Synonyms |
sodium tauroglycocholate tauroglycocholic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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